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molecular formula C5H4Br2N2 B1286601 2,5-Dibromopyridin-3-amine CAS No. 90902-84-4

2,5-Dibromopyridin-3-amine

Cat. No. B1286601
M. Wt: 251.91 g/mol
InChI Key: VHGBUYMPBFPXQM-UHFFFAOYSA-N
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Patent
US05445763

Procedure details

43.00 g (152.52 mol) of 2,5-dibromo-3-nitropyridine are hydrogenated in 1.5 g of Pd (10%) on activated charcoal in 450 ml of methanol until the calculated mount of hydrogen has been consumed, the catalyst is filtered off, and the filtrate is freed from solvent, giving 37.56 g of 3-amino-2,5-dibromopyridine. ##STR12##
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 g
Type
solvent
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1.C.[H][H]>[Pd].CO>[NH2:8][C:7]1[C:2]([Br:1])=[N:3][CH:4]=[C:5]([Br:11])[CH:6]=1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
1.5 g
Type
solvent
Smiles
[Pd]
Step Five
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been consumed
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=C(C1)Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 37.56 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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